Technical Guide: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Technical Guide: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
CAS Number: 625120-81-2
This technical guide provides an in-depth overview of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and primary applications.
Chemical and Physical Properties
3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 625120-81-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 209.71 g/mol | [1][2] |
| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride | [1][2] |
| Melting Point | 99-103°C | [1] |
| Boiling Point | 299.2 °C at 760 mmHg | [3] |
| Flash Point | 134.7 °C | [3] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Assay | ≥99.0% | [1] |
| InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N | [1][2] |
| Synonyms | 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine Hydrochloride, Ibanic Acid Hydrochloride, Ibandronate Related Compound A | [2][6] |
Synthesis and Experimental Protocols
The primary route for synthesizing 3-(Methyl(pentyl)amino)propanoic acid hydrochloride involves a two-step process: a Michael addition followed by an Eschweiler-Clarke methylation and subsequent hydrolysis.[1][2][7]
Step 1: Michael Addition
This initial step involves the reaction of n-amylamine with an acrylate ester (such as ethyl acrylate) to form a 3-(pentylamino)propanoate intermediate.[1][7]
-
Reactants:
-
n-Amylamine
-
Acrylate ester (e.g., ethyl acrylate)
-
-
Procedure:
-
n-Amylamine and the acrylate ester are reacted, often without a solvent or in a suitable solvent like ethanol.
-
The reaction mixture is typically stirred at a controlled temperature, for instance, between 50-70°C, to facilitate the conjugate addition.[1]
-
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the resulting 3-(pentylamino)propanoate intermediate is isolated.
-
Step 2: Eschweiler-Clarke Methylation and Hydrolysis
The intermediate from the Michael addition is then methylated and hydrolyzed to yield the final product.[1][7]
-
Reactants:
-
3-(Pentylamino)propanoate intermediate
-
Formaldehyde
-
Formic acid
-
Hydrochloric acid (for hydrolysis and salt formation)
-
-
Procedure:
-
The 3-(pentylamino)propanoate intermediate is treated with formaldehyde and formic acid.[1][7] This reaction is typically carried out at room temperature or under reflux.[1]
-
TLC is used to confirm the completion of the methylation reaction.[1]
-
Once the methylation is complete, the reaction mixture is concentrated under reduced pressure.[7]
-
6M Hydrochloric acid is added, and the mixture is refluxed for 9-10 hours to hydrolyze the ester to the carboxylic acid and form the hydrochloride salt.[1][7]
-
The final product, 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, is then isolated, typically as a white solid.[7]
-
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for 3-(Methyl(pentyl)amino)propanoic acid hydrochloride.
Application in Pharmaceutical Synthesis
3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a crucial intermediate in the synthesis of Ibandronate Sodium (CAS 138926-19-9).[1] Ibandronate is a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone diseases.[2] The structural backbone provided by 3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a key component in the construction of the final active pharmaceutical ingredient.[1]
Biological Activity and Mechanism of Action
As a synthetic intermediate, 3-(Methyl(pentyl)amino)propanoic acid hydrochloride is not intended for direct therapeutic use, and its specific mechanism of action has not been a primary focus of research.[1] Its biological relevance is understood in the context of its end product, ibandronate. Ibandronate functions by binding to hydroxyapatite in bone and inhibiting osteoclast activity, which in turn reduces bone resorption and helps to increase bone density.[1][2] Any discussion of signaling pathways would therefore pertain to the downstream effects of ibandronate on osteoclasts, rather than this intermediate compound itself.
Safety and Handling
This compound may cause skin irritation, serious eye damage, and may have specific target organ toxicity.[1] It is intended for research use only and not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) before handling.
The logical relationship for its primary use is depicted in the diagram below.
Caption: Role as an intermediate in Ibandronate Sodium synthesis.
References
- 1. 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, CAS 625120-81-2 [benchchem.com]
- 2. Buy 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | 625120-81-2 | > 95% [smolecule.com]
- 3. 3-(Methyl(pentyl)amino)propanoic acid hydrochloride|lookchem [lookchem.com]
- 4. 625120-81-2|3-(Methyl(pentyl)amino)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. store.usp.org [store.usp.org]
- 6. 3-(N-Methylpentylamino)propionic acid hydrochloride | 625120-81-2 [amp.chemicalbook.com]
- 7. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
